6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
6-Amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a 1-phenyl substituent, a 5-nitroso group, and a 2-thioxo moiety. This compound belongs to the dihydropyrimidinone family, which is widely studied for its diverse biological activities, including antimicrobial and enzyme inhibitory properties .
Properties
IUPAC Name |
6-amino-5-nitroso-1-phenyl-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c11-8-7(13-16)9(15)12-10(17)14(8)6-4-2-1-3-5-6/h1-5H,11H2,(H,12,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCSFOMLZYTWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)N=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of thiourea with an appropriate β-dicarbonyl compound, followed by nitrosation and subsequent cyclization. The reaction conditions often require acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitroso group to an amino group.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives.
Scientific Research Applications
6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself through the 5-nitroso and 1-phenyl groups, which are absent in most analogs. The nitroso group may facilitate redox interactions or serve as a coordination site in metal complexes, similar to Au(III) complexes observed in related ligands .
- Synthetic routes for analogs often involve cyclocondensation of 6-amino-2-thioxo-dihydropyrimidinones with aldehydes or ketones (e.g., zeolite-nano Au catalysis in pyrimido-naphthyridinone synthesis ).
Key Observations :
Physicochemical Properties
- IR/NMR Trends :
- Solubility : Phenyl and nitroso groups may reduce water solubility compared to alkyl-substituted analogs (e.g., 6-methyl or 6-ethyl derivatives ).
Biological Activity
6-Amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various activities, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the treatment of 6-amino-1-methyl-2-thiouracil with sodium nitrite in acetic acid, followed by reduction and condensation with aromatic aldehydes to yield the target compound .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent, antioxidant, and enzyme inhibitor.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against different cancer cell lines. For instance, compounds derived from this structure showed IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating potential for antimalarial activity as well .
Antioxidant Properties
The antioxidant capacity of the compound has been assessed through various assays. In one study, the synthesized derivatives demonstrated high antioxidant activity (71–82%) compared to the reference compound Trolox. This suggests that the presence of both amino and nitroso groups enhances its reactivity and biological activity .
Enzyme Inhibition
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. For example, studies have shown that this compound can inhibit lipoxygenase with an IC50 value close to that of NDGA (nordihydroguaiaretic acid), a well-known lipoxygenase inhibitor .
Case Studies
- Anticancer Evaluation : A study evaluated several derivatives for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, with a notable correlation between structural modifications and biological activity.
- Antioxidant Activity : In vitro assays were conducted to measure the ability of the compound to scavenge free radicals. The results indicated a strong correlation between antioxidant capacity and the presence of specific functional groups within the molecule.
- Enzyme Inhibition Studies : Another research focused on the inhibitory effects on cyclooxygenase (COX) enzymes, revealing that modifications to the thioxo group significantly enhanced inhibitory potency.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Anticancer Activity (IC50 µg/mL) | Antioxidant Activity (%) | Enzyme Inhibition (IC50 µM) |
|---|---|---|---|
| 6-Amino-5-nitroso-1-phenyl-2-thioxo... | 0.014 - 5.87 | 71 - 82 | Close to NDGA (specific value needed) |
| 6-Amino-1-phenyl-2-thioxo... | Moderate | Low | Not significant |
| 5-Nitroso-1-phenyl... | Low | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
